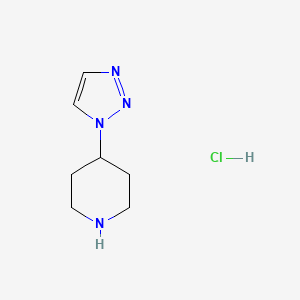

4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride

Descripción general

Descripción

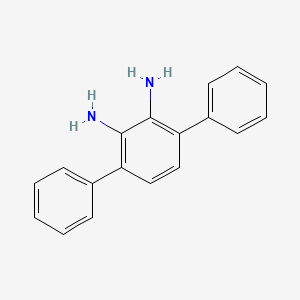

“4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C7H13ClN4 . It is a building block used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks was synthesized and introduced to the C7 position of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, to afford the corresponding fluoroquinolones in 40-83% yield . Another synthesis method involves the use of Carbonyl diimidazole (CDI) and K(2)CO(3) in one step from amidoxime .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques like IR, NMR and HRMS . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute in binding to the active site of enzyme .Chemical Reactions Analysis

The chemical reactions involving “this compound” are mainly related to its role as a building block in the synthesis of various pharmaceutical compounds . It is introduced to the C7 position of the quinolone core to afford the corresponding fluoroquinolones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various spectroscopic techniques like IR, NMR and HRMS . For instance, it has been characterized as an off-white color compound with a melting point of 168–170 °C .Mecanismo De Acción

Target of Action

The primary target of 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that is responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds similar to this compound exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The binding of this compound to HSP90 affects the function of this protein, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This marks the beginning of the era of HSP90 inhibitors .

Pharmacokinetics

The compound’s interaction with hsp90 suggests that it has sufficient bioavailability to reach its target and exert its effects .

Result of Action

The result of the action of this compound is the inhibition of HSP90, leading to the degradation of client proteins . This has a significant anti-proliferative effect, particularly in certain cell lines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride in lab experiments include its reactivity with electrophiles, low toxicity, and low immunogenicity. This compound can be used as a building block for the synthesis of various compounds with potential therapeutic applications, as well as a tool for bioconjugation and labeling of biomolecules. However, the limitations of using this compound in lab experiments include its potential instability under certain conditions, such as acidic or basic conditions, and its potential reactivity with other nucleophiles, such as thiols.

Direcciones Futuras

There are several future directions for the use of 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride in scientific research. One potential direction is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another direction is the exploration of new applications for this compound, such as its use in the synthesis of new materials or as a tool for studying protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in drug discovery and development.

Conclusion

In conclusion, this compound is a heterocyclic organic compound that has gained attention in the scientific community due to its potential use in various applications. This compound can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has been used in various scientific research applications, including drug discovery and development, chemical biology, and bioconjugation. The advantages of using this compound in lab experiments include its reactivity with electrophiles, low toxicity, and low immunogenicity, while its limitations include its potential instability under certain conditions and potential reactivity with other nucleophiles. There are several future directions for the use of this compound in scientific research, including the development of new synthesis methods and the exploration of new applications.

Aplicaciones Científicas De Investigación

4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride has been used in various scientific research applications, including drug discovery and development, chemical biology, and bioconjugation. This compound has been used as a building block in the synthesis of various compounds with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents. This compound has also been used in chemical biology as a tool for the labeling and imaging of biomolecules, such as proteins and nucleic acids. Additionally, this compound has been used in bioconjugation to link biomolecules with fluorescent dyes or other functional groups for imaging or therapeutic purposes.

Análisis Bioquímico

Biochemical Properties

Similar compounds, such as 4-(1H-1,2,3-triazol-1-yl)benzamides, have been synthesized as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stability . These compounds exhibited significant HSP90α binding affinity .

Cellular Effects

Related compounds, such as 4-(1H-1,2,3-triazol-1-yl)benzamides, have shown potent anti-proliferative activities, particularly in Capan-1 cell line .

Molecular Mechanism

Related compounds, such as 4-(1H-1,2,3-triazol-1-yl)benzamides, have been shown to interact with the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Propiedades

IUPAC Name |

4-(triazol-1-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-6-5-9-10-11;/h5-8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCHBYHYWSKQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1423028-48-1 | |

| Details | Compound: Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:2) | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

188.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-88-2 | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690261-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-(5-Cyano-6-fluoro-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B3394661.png)

![1-Methyl-3-[(4-methylphenyl)ethynyl]benzene](/img/structure/B3394683.png)

![Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B3394727.png)